3-Chloro-1,5-naphthyridine
Overview
Description
3-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-naphthyridine can be achieved through various methods, including cyclization reactions and cross-coupling reactions. One common method involves the cyclization of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and a catalyst such as montmorillonite K10 . Another approach is the Suzuki cross-coupling reaction, where 3-bromo-1,5-naphthyridine is reacted with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki and Heck coupling can be used to introduce various functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as amines, thiols, and alkoxides
Scientific Research Applications
3-Chloro-1,5-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the chlorine substitution.
3-Bromo-1,5-naphthyridine: Similar structure with a bromine atom instead of chlorine.
2-Chloro-1,5-naphthyridine: Chlorine atom at a different position on the naphthyridine ring.
Uniqueness
3-Chloro-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKDHMCARTWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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